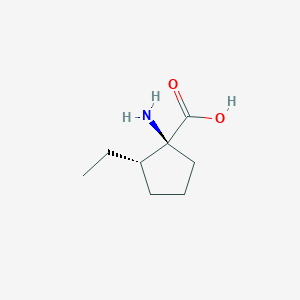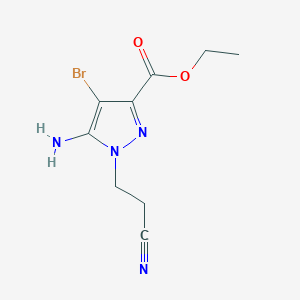
Titanium 3,6-dioxaheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium 3,6-dioxaheptanoate is a titanium coordination compound with the molecular formula C20H36O16Ti. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its coordination with titanium and the presence of 3,6-dioxaheptanoate ligands, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Titanium 3,6-dioxaheptanoate can be synthesized through the reaction of titanium tetrachloride with 3,6-dioxaheptanoic acid in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of titanium tetrachloride in an anhydrous solvent such as toluene or dichloromethane.
- Addition of 3,6-dioxaheptanoic acid to the solution under an inert atmosphere.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to facilitate the formation of the titanium complex.
- Isolation and purification of the product through techniques such as filtration, washing, and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as quality control measures to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions: Titanium 3,6-dioxaheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of titanium to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the 3,6-dioxaheptanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out under controlled temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used. Reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions may involve the use of other carboxylic acids or coordinating ligands. Conditions may vary depending on the desired product.
Major Products:
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium coordination compounds with different ligands.
科学的研究の応用
Titanium 3,6-dioxaheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as coatings, ceramics, and composites.
作用機序
The mechanism of action of titanium 3,6-dioxaheptanoate involves its interaction with molecular targets through coordination chemistry. The titanium center can interact with various substrates, facilitating catalytic reactions or binding to biological molecules. The pathways involved may include:
Catalysis: The titanium center acts as a Lewis acid, activating substrates for chemical transformations.
Biological Interactions: The compound may bind to proteins or nucleic acids, influencing their structure and function.
類似化合物との比較
Titanium 3,6-dioxaheptanoate can be compared with other titanium coordination compounds, such as:
Titanium 2-ethylhexanoate: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Titanium isopropoxide: Commonly used in sol-gel processes and as a precursor for titanium dioxide synthesis.
Titanium acetylacetonate: Known for its use in catalysis and material science.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct properties and reactivity. Its versatility in various applications, from catalysis to biomedical research, highlights its importance in scientific and industrial fields.
特性
分子式 |
C20H40O16Ti |
|---|---|
分子量 |
584.4 g/mol |
IUPAC名 |
2-(2-methoxyethoxy)acetic acid;titanium |
InChI |
InChI=1S/4C5H10O4.Ti/c4*1-8-2-3-9-4-5(6)7;/h4*2-4H2,1H3,(H,6,7); |
InChIキー |
VPOWFPFSPXWYJR-UHFFFAOYSA-N |
正規SMILES |
COCCOCC(=O)O.COCCOCC(=O)O.COCCOCC(=O)O.COCCOCC(=O)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B12069748.png)





![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)

![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)
